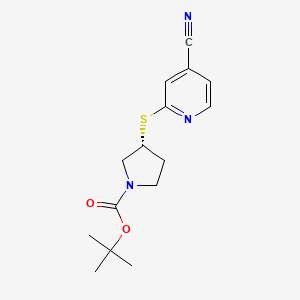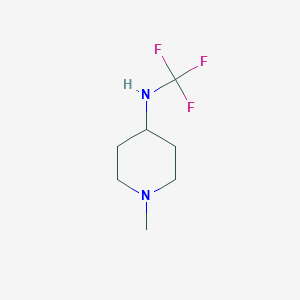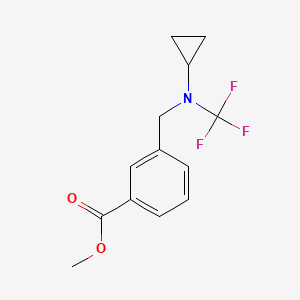
4-Nitro-1H-pyrrole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1H-pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The presence of a nitro group at the 4-position and a carbonyl chloride group at the 2-position makes this compound highly reactive and useful in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-pyrrole-2-carbonyl chloride typically involves the nitration of pyrrole followed by the introduction of the carbonyl chloride group. One common method is the reaction of 4-nitropyrrole with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the reactive nature of the compound and the use of hazardous reagents like thionyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base or catalyst.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Amino Derivatives: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitro-1H-pyrrole-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophiles, facilitating the synthesis of diverse chemical structures. The nitro group can also participate in redox reactions, adding to the compound’s versatility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-2-carbonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
4-Nitro-1H-pyrrole: Lacks the carbonyl chloride group, limiting its use in substitution reactions.
2,5-Dimethyl-1H-pyrrole-3-carbonyl chloride: Contains additional methyl groups, altering its reactivity and steric properties.
Uniqueness
4-Nitro-1H-pyrrole-2-carbonyl chloride is unique due to the combination of the nitro and carbonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds.
Eigenschaften
CAS-Nummer |
28494-49-7 |
|---|---|
Molekularformel |
C5H3ClN2O3 |
Molekulargewicht |
174.54 g/mol |
IUPAC-Name |
4-nitro-1H-pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C5H3ClN2O3/c6-5(9)4-1-3(2-7-4)8(10)11/h1-2,7H |
InChI-Schlüssel |
MKSGLOKBGODMDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
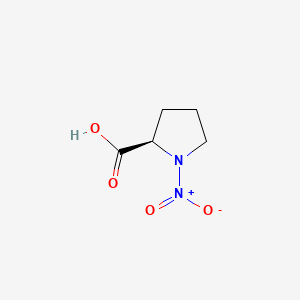
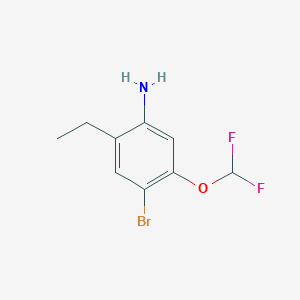
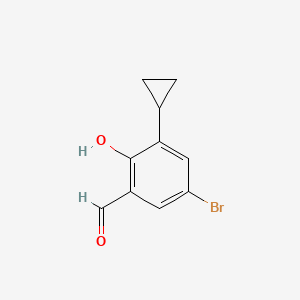
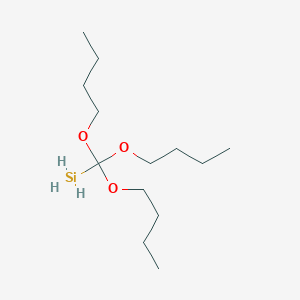
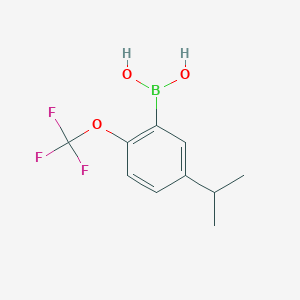
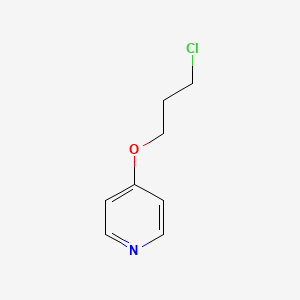
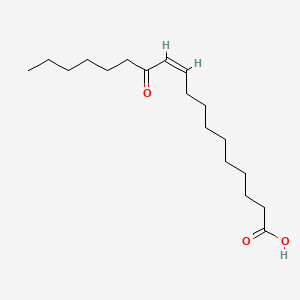
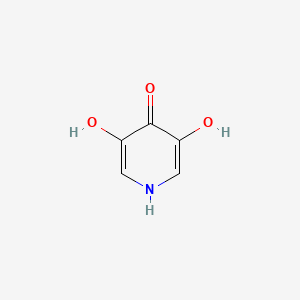
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
